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Introduction
Infigratinib (BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast

growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has received

accelerated approval for the treatment of patients with previously treated, unresectable locally

advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

[3] The aberrant activation of FGFR signaling pathways is a known driver in various

malignancies.[4][5] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket

of FGFRs, which blocks their kinase activity and inhibits downstream signaling pathways that

promote tumor cell growth and survival.[4][6]

The development of robust and reliable bioanalytical methods for the quantification of

infigratinib in biological matrices is crucial for supporting pharmacokinetic (PK),

pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development

process. This document provides detailed application notes and protocols for the bioanalysis of

infigratinib, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-

MS/MS), which is the most widely used technique for this purpose.
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Infigratinib Signaling Pathway
Infigratinib targets the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Under

normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand to an

FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine

kinase domains. This phosphorylation event initiates a cascade of downstream signaling

pathways, including the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-

kinase (PI3K)-AKT, and Phospholipase Cγ (PLCγ) pathways, which are crucial for cell

proliferation, survival, and differentiation.[7][8][9] In certain cancers, genetic alterations such as

gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR signaling,

driving tumorigenesis.[4] Infigratinib acts as an ATP-competitive inhibitor, preventing the

autophosphorylation of FGFR and thereby blocking the aberrant downstream signaling, leading

to an anti-tumor effect.[4][6]
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Infigratinib Inhibition of the FGFR Signaling Pathway.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b12377363/docs?utm_src=pdf-body-img#method-development-for-the-bioanalysis-of-infigratinib-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioanalytical Method Workflow
A typical workflow for the bioanalysis of infigratinib in a biological matrix such as plasma

involves sample collection, preparation, chromatographic separation, mass spectrometric

detection, and data analysis. The following diagram illustrates the key steps in this process.
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General workflow for infigratinib bioanalysis.

Quantitative Data Summary
The following tables summarize the key parameters from various published LC-MS/MS

methods for the quantification of infigratinib in biological matrices.

Table 1: Chromatographic and Mass Spectrometric Conditions
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Parameter
Method 1[6]
[7]

Method 2[3]
[4][10]

Method 3[5] Method 4[1] Method 5[9]

Analytical

Column

Orosil C18

(150x4.6 mm,

3 µm)

Phenomenex

SB-C18

(250x4.6 mm,

5 µm)

Waters

ACQUITY

UPLC BEH

C18 (50x2.1

mm, 1.7 µm)

C18 column

Waters

ACQUITY

UPLC BEH

C18 (50x2.1

mm, 1.7 µm)

Mobile Phase

A
-

0.1% Formic

Acid in Water

0.1% Formic

Acid in Water
-

0.1% Formic

Acid in Water

Mobile Phase

B
- Acetonitrile Acetonitrile

Isocratic

mobile phase
Acetonitrile

Composition - 80:20 (B:A) Gradient - Gradient

Flow Rate 0.8 mL/min 0.9 mL/min 0.3 mL/min - 0.3 mL/min

Internal

Standard (IS)
Dasatinib Ledipasvir - Duvelisib Derazantinib

Ionization

Mode
ESI Positive ESI Positive ESI Positive ESI Positive ESI Positive

MRM

Transition

(m/z)

- - - -
599.88 ->

313.10

IS MRM

Transition

(m/z)

- - - -
468.96 ->

382.00

Table 2: Sample Preparation and Validation Parameters
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Parameter
Method 1[6]
[7]

Method 2[3]
[4][10]

Method 3[5] Method 4[1] Method 5[9]

Biological

Matrix

Human

K2EDTA

Plasma

Human

K2EDTA

Plasma

Human

Plasma

Human Liver

Microsomes
Rat Plasma

Extraction

Method
-

Liquid-Liquid

Extraction

(LLE)

Liquid-Liquid

Extraction

(LLE)

-

Protein

Precipitation

(PPT)

Linearity

Range

1–1640

ng/mL
-

0.2–200

ng/mL
5–500 ng/mL 2–600 ng/mL

Correlation

(r²)
0.9997 0.999 - ≥ 0.9998 -

LLOQ 1.0 ng/mL - 0.2 ng/mL 4.71 ng/mL 2 ng/mL

Mean

Recovery

96.36–

98.14%
- 69.7–100.8% - -

Intra-day

Precision

(%CV)

- - ≤ 14.3% < 7.3% -

Inter-day

Precision

(%CV)

- - ≤ 10.0% < 7.3% -

Intra-day

Accuracy (%)
- - -9.8 to 4.0% < 7.3% -

Inter-day

Accuracy (%)
- - -5.0 to 2.5% < 7.3% -

Experimental Protocols
The following are detailed protocols for the bioanalysis of infigratinib based on published

methods.
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Protocol 1: Infigratinib Analysis in Human Plasma using
Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies described for the quantification of infigratinib in

human plasma.[3][4][5][10]

1. Materials and Reagents

Infigratinib reference standard

Internal Standard (IS) (e.g., Ledipasvir)

Human K2EDTA plasma

Acetonitrile (HPLC grade)

Formic acid (analytical grade)

Methanol (HPLC grade)

Ultrapure water

Extraction solvent (e.g., Methyl tert-butyl ether)

2. Stock and Working Solutions Preparation

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of infigratinib and dissolve in 10

mL of methanol.

IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal

standard in methanol.

Working Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of

acetonitrile and water to prepare calibration standards and quality control (QC) samples at

various concentrations.

3. Sample Preparation (LLE)
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Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean

microcentrifuge tube.

Add 20 µL of the IS working solution and vortex briefly.

Add 1 mL of the extraction solvent.

Vortex for 10 minutes to ensure thorough mixing.

Centrifuge at 13,000 g for 10 minutes at 4°C.

Carefully transfer the upper organic layer to a new tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

LC System: Waters ACQUITY UPLC I-CLASS system or equivalent.[5]

Analytical Column: Phenomenex SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[3][4][10]

Column Temperature: 40°C.[5]

Mobile Phase:

A: 0.1% v/v formic acid in water

B: Acetonitrile

Gradient/Isocratic: Isocratic with 80% B or a suitable gradient.[3][4][10]

Flow Rate: 0.9 mL/min.[3][4][10]

Injection Volume: 3-10 µL.
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Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.[5]

Ionization: Electrospray Ionization (ESI), Positive mode.

Detection: Multiple Reaction Monitoring (MRM). Monitor appropriate precursor to product ion

transitions for infigratinib and the IS.

Protocol 2: Infigratinib Analysis in Rat Plasma using
Protein Precipitation (PPT)
This protocol is based on a validated method for quantifying infigratinib in rat plasma.[9]

1. Materials and Reagents

Infigratinib reference standard

Internal Standard (IS) (e.g., Derazantinib)

Rat plasma

Acetonitrile (HPLC grade) with 0.1% formic acid

Methanol (HPLC grade)

Ultrapure water

2. Stock and Working Solutions Preparation

Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation (PPT)

Pipette 100 µL of rat plasma sample into a microcentrifuge tube.

Add 20 µL of the IS working solution.

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

Vortex for 1 minute.
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Centrifuge at 13,000 g for 10 minutes at 4°C.

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

LC System: UPLC system.

Analytical Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[9]

Column Temperature: Ambient.

Mobile Phase:

A: 0.1% formic acid in water

B: Acetonitrile

Gradient Elution:

0-0.5 min: 10% B

0.5-1.0 min: 10% to 90% B

1.0-1.4 min: 90% B

1.4-1.5 min: 90% to 10% B

1.5-2.0 min: 10% B (re-equilibration)

Flow Rate: 0.30 mL/min.[9]

Injection Volume: 3.0 µL.[9]

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization: ESI, Positive mode.

MRM Transitions:
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Infigratinib: m/z 599.88 → 313.10

Derazantinib (IS): m/z 468.96 → 382.00

Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the

quantification of infigratinib in various biological matrices. The choice of sample preparation

technique (LLE or PPT) and specific chromatographic conditions may be optimized based on

the specific requirements of the study, such as the desired sensitivity and the nature of the

biological matrix. Adherence to regulatory guidelines for bioanalytical method validation is

essential to ensure the reliability and integrity of the data generated in support of drug

development programs.
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To cite this document: BenchChem. [Method Development for the Bioanalysis of Infigratinib:
Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377363/docs#method-development-for-the-
bioanalysis-of-infigratinib-application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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